Cas no 874288-17-2 (Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]-)

The compound Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]-, is a boronic acid derivative featuring a pyridinylmethylaminocarbonylphenyl functional group. This structure confers versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where it serves as a key intermediate for constructing biaryl and heteroaryl frameworks. The presence of the pyridine moiety enhances coordination properties, potentially improving catalytic efficiency. Its boronic acid group enables selective reactivity with halides or pseudohalides under mild conditions, making it valuable for pharmaceutical and materials science applications. The compound’s stability and compatibility with diverse reaction conditions further underscore its utility in complex molecular transformations. Proper handling under inert conditions is recommended to preserve reactivity.
Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- structure
874288-17-2 structure
Product Name:Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]-
CAS No:874288-17-2
MF:C13H13BN2O3
MW:256.064923048019
CID:5710861
PubChem ID:135741700
Update Time:2025-11-02

Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Boronicacid,b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]-
    • 874288-17-2
    • Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]-
    • H11638
    • Inchi: 1S/C13H13BN2O3/c17-13(16-9-10-3-2-6-15-8-10)11-4-1-5-12(7-11)14(18)19/h1-8,18-19H,9H2,(H,16,17)
    • InChI Key: VMOKEAXUUOLHGU-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(B(O)O)C=1)NCC1C=NC=CC=1

Computed Properties

  • Exact Mass: 256.1019224g/mol
  • Monoisotopic Mass: 256.1019224g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82.4Ų

Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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(3-((Pyridin-3-ylmethyl)carbamoyl)phenyl)boronic acid
874288-17-2 98%
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Additional information on Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]-

Exploring the Versatile Applications of Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- (CAS No. 874288-17-2)

In the realm of organic chemistry, Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- (CAS No. 874288-17-2) stands out as a highly versatile compound with significant applications in pharmaceutical research, material science, and chemical synthesis. This compound, characterized by its unique boronic acid functional group and pyridinylmethyl moiety, has garnered attention for its role in Suzuki-Miyaura coupling reactions, a cornerstone in modern organic synthesis. Researchers and industry professionals are increasingly exploring its potential, making it a hot topic in scientific discussions.

The molecular structure of Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- features a phenyl ring linked to a boronic acid group, further functionalized with a 3-pyridinylmethyl substituent. This configuration imparts unique reactivity, enabling its use in cross-coupling reactions, which are pivotal for constructing complex organic molecules. The compound's ability to form stable boronate esters with diols also makes it valuable in sensor development and bioconjugation techniques.

One of the most compelling applications of Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- lies in drug discovery. Its boronic acid moiety is a key pharmacophore in protease inhibitors, which are critical for treating diseases like cancer and diabetes. Recent studies highlight its potential in designing targeted therapies, particularly in inhibiting angiogenesis and tumor growth. This aligns with the growing demand for precision medicine and personalized therapeutics, topics frequently searched by researchers and healthcare professionals.

Beyond pharmaceuticals, Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- plays a role in material science. Its ability to form covalent organic frameworks (COFs) has been exploited in developing porous materials for gas storage and separation. With the global focus on sustainable energy and carbon capture, this compound's utility in creating advanced materials is a trending topic in scientific literature and industry reports.

The synthesis of Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- typically involves palladium-catalyzed reactions, a method widely discussed in green chemistry circles. As the scientific community shifts toward environmentally friendly practices, optimizing these synthetic routes has become a priority. Researchers are exploring catalyst recycling and solvent-free conditions to reduce the environmental footprint, addressing common queries about sustainable synthesis.

In the context of analytical chemistry, Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- is employed in fluorescent probes for detecting sugars and biomarkers. This application is particularly relevant given the rising interest in point-of-care diagnostics and wearable sensors. The compound's selectivity for diol-containing molecules makes it a valuable tool in glucose monitoring, a topic of high interest in diabetes management forums.

Market trends indicate a growing demand for Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]-, driven by its expanding applications in life sciences and advanced materials. Suppliers and manufacturers are increasingly listing this compound in their catalogs, catering to the needs of academic researchers and industrial R&D teams. Its CAS No. 874288-17-2 is frequently searched in chemical databases, underscoring its importance in contemporary research.

Looking ahead, the potential of Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- is far from exhausted. Emerging studies explore its use in nanotechnology and drug delivery systems, aligning with the broader trends of nanomedicine and smart materials. As the scientific community continues to uncover its capabilities, this compound is poised to remain a focal point in cutting-edge research and innovation.

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